

Preliminary Studies on Imidazole-5-propionic Acid Toxicity: A Technical Guide

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Compound of Interest						
Compound Name:	Imidazole-5-propionic acid					
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazole-5-propionic acid (ImP), a microbial metabolite of histidine, has emerged as a significant bioactive molecule with implications for various physiological and pathological processes.[1][2][3] Initially identified for its association with impaired glucose tolerance and insulin signaling, elevated levels of ImP have been correlated with an increased risk for type 2 diabetes (T2D), obesity, and cardiovascular diseases.[1][2][3][4] Mechanistic studies have begun to unravel the complex interactions of ImP with cellular signaling pathways, revealing its role in insulin resistance, inflammation, and endothelial dysfunction.[1][5][6] This technical guide provides a consolidated overview of the preliminary toxicity studies on Imidazole-5-propionic acid, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Data Presentation In Vitro Cytotoxicity Data

The following table summarizes the quantitative data from in vitro studies on the cytotoxicity of **Imidazole-5-propionic acid**.



Cell Line	Assay	Concentration	Effect	Reference
Human Umbilical Vein Endothelial Cells (HUVECs)	Cell Viability	0 nM - 1 μM (24- 72h)	Non-toxic	[7]
Human Umbilical Vein Endothelial Cells (HUVECs)	Tube Formation	Not specified	Inhibition of angiogenesis	[7]
Human Umbilical Vein Endothelial Cells (HUVECs)	Migration Assay	Not specified	Inhibition of cell migration	[7]
NIH-3T3 (Fibroblasts)	Cell Viability	Not specified	No obvious effect	[7]
HaCaT (Keratinocytes)	Cell Viability	Not specified	No obvious effect	[7]
Primary Mouse Hepatocytes	Western Blot	100 μΜ	Decreased IRS- 1, IRS-2, and phosphorylated Akt; Increased phosphorylated p70S6K	[8][9]
Human Aortic Endothelial Cells (HAECs)	Scratch Wound Healing	Not specified	Impaired migratory properties	[10][11]
Human Aortic Endothelial Cells (HAECs)	Angiogenesis Assay	Not specified	Impaired angiogenic properties	[10][11]

In Vivo Toxicity and Physiological Effects

This table summarizes key findings from in vivo animal studies investigating the effects of **Imidazole-5-propionic acid**.



Animal Model	Dosage	Route of Administration	Key Findings	Reference
Germ-free and conventionally raised mice	500 μ g/animal and 100 μ g/animal	Not specified	Induced deficits in glucose tolerance	[8][9]
Mice	Not specified	Not specified	Prevents metformin- induced reductions in blood glucose levels	[9]
ApoE-/- mice on a high-fat diet	800 μ g/day in drinking water for 12 weeks	Oral	Increased atherosclerotic lesion size	[10]
Diabetic nephropathy mice	Not specified	Intraperitoneal injection	Promoted renal interstitial fibrosis	[12]
Mice with atopic dermatitis-like skin lesions	Not specified	Not specified	Significant improvement in clinical symptoms	[13]

Experimental Protocols Cell Viability and Cytotoxicity Assays

- 1. MTT Assay for Cell Viability:
- Cell Seeding: Human colon cancer cell lines HCT-116 and CT-26 are seeded in 96-well plates at a density of 5x103 cells/well and incubated for 24 hours.
- Treatment: The cells are treated with varying concentrations of the test compounds (e.g., 10 μ M, 25 μ M, 50 μ M, and 100 μ M) and incubated for another 24 hours.



- MTT Addition: After incubation, 20 μ L of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
- Formazan Solubilization: The medium is removed, and 100 μ L of DMSO is added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
- 2. Scratch Wound Healing Assay for Cell Migration:
- Cell Culture: Human Aortic Endothelial Cells (HAECs) are cultured to confluence in appropriate multi-well plates.
- Scratch Creation: A sterile pipette tip is used to create a uniform scratch in the cell monolayer.
- Treatment: The cells are washed to remove debris and then incubated with media containing
 Imidazole-5-propionic acid or a control.
- Imaging: Images of the scratch are captured at different time points (e.g., 0 and 16 hours)
 using a microscope.
- Analysis: The closure of the scratch is quantified to assess cell migration.

In Vivo Animal Studies

- 1. Glucose Tolerance Test:
- Animal Model: Germ-free or conventionally raised mice are used.
- Fasting: Mice are fasted overnight prior to the experiment.
- Treatment: A baseline blood glucose measurement is taken. Mice are then administered
 Imidazole-5-propionic acid (e.g., 100 μg or 500 μg per animal).
- Glucose Challenge: After a set period, a glucose solution is administered orally or via intraperitoneal injection.



- Blood Glucose Monitoring: Blood glucose levels are measured at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
- Analysis: The area under the curve (AUC) for blood glucose is calculated to assess glucose tolerance.[8][9]
- 2. Atherosclerosis Induction and Assessment:
- Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice, which are prone to developing atherosclerosis, are used.
- Diet: Mice are fed a high-fat diet to induce atherosclerosis.
- Treatment: **Imidazole-5-propionic acid** is administered to the treatment group, for example, at a dose of 800 μ g/day in the drinking water for a period of 12 weeks.[10]
- Lesion Analysis: At the end of the study period, the aortas are dissected, stained (e.g., with Oil Red O), and the atherosclerotic lesion area is quantified.[10]

Mandatory Visualization Signaling Pathways

// Nodes ImP [label="**Imidazole-5-propionic acid** (ImP)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p38g [label="p38y MAPK", fillcolor="#FBBC05", fontcolor="#202124"]; p62 [label="p62", fillcolor="#FBBC05", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#FBBC05", fontcolor="#202124"]; IRS1_2 [label="IRS1 / IRS2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Insulin_Signaling [label="Insulin Signaling", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Insulin_Resistance [label="Insulin Resistance", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges ImP -> p38g [label="activates"]; p38g -> p62 [label="phosphorylates"]; p62 -> mTORC1 [label="activates"]; mTORC1 -> IRS1_2 [label="inhibits\n(phosphorylation & degradation)", dir=T, arrowtail=tee, arrowhead=none]; IRS1_2 -> Insulin_Signaling [style=dashed]; Insulin_Signaling -> Insulin_Resistance [style=invis]; mTORC1 -> Insulin_Resistance [label="leads to", color="#EA4335"]; } DOT ImP-mediated impairment of insulin signaling via the p38y/p62/mTORC1 pathway.



// Nodes ImP [label="**Imidazole-5-propionic acid** (ImP)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Insulin_Receptor [label="Insulin Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; FOXO1 [label="FOXO1", fillcolor="#FBBC05", fontcolor="#202124"]; Endothelial_Dysfunction [label="Endothelial_Dysfunction\n(Inflammation, Impaired Migration & Angiogenesis)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges ImP -> Insulin_Receptor [label="attenuates signaling", dir=T, arrowtail=tee, arrowhead=none]; Insulin_Receptor -> PI3K [style=dashed]; PI3K -> Akt [style=dashed]; Akt -> FOXO1 [label="inhibits", dir=T, arrowtail=tee, arrowhead=none, style=dashed]; ImP -> PI3K [label="suppresses", dir=T, arrowtail=tee, arrowhead=none]; PI3K -> Akt [dir=T, arrowtail=tee, arrowhead=none]; Akt -> FOXO1 [dir=T, arrowtail=tee, arrowhead=none]; FOXO1 -> Endothelial_Dysfunction [label="promotes", color="#EA4335"]; } DOT ImP-induced endothelial dysfunction through suppression of the PI3K/Akt/FOXO1 pathway.

Experimental Workflow

// Nodes start [label="Start: Cell Culture", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; treatment [label="Treatment with Imidazole-5-propionic acid\n(Varying Concentrations and Durations)", fillcolor="#F1F3F4", fontcolor="#202124"]; viability [label="Cell Viability Assay\n(e.g., MTT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; migration [label="Cell Migration Assay\n(e.g., Scratch Wound Healing)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; angiogenesis [label="Angiogenesis Assay\n(e.g., Tube Formation)", fillcolor="#4285F4", fontcolor="#4285F4", fontcolor="#FFFFFF"]; protein_analysis [label="Protein Expression/Phosphorylation Analysis\n(e.g., Western Blot)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; data_analysis [label="Data Analysis and Interpretation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; end [label="End: Cytotoxicity Profile", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFFF"];

// Edges start -> treatment; treatment -> viability; treatment -> migration; treatment -> angiogenesis; treatment -> protein_analysis; viability -> data_analysis; migration -> data_analysis; angiogenesis -> data_analysis; protein_analysis -> data_analysis; data_analysis -> end; } DOT A generalized workflow for in vitro toxicity assessment of Imidazole-5-propionic acid.



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